molecular formula C12H17NO B1590101 4-(3-Methylphenyl)piperidin-4-ol CAS No. 71916-57-9

4-(3-Methylphenyl)piperidin-4-ol

Cat. No. B1590101
CAS RN: 71916-57-9
M. Wt: 191.27 g/mol
InChI Key: DDGOHIWHCKUFKW-UHFFFAOYSA-N
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Description

“4-(3-Methylphenyl)piperidin-4-ol” is a chemical compound with the CAS Number: 71916-57-9 and Linear Formula: C12H17NO . It has a molecular weight of 191.27 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The IUPAC Name of “4-(3-Methylphenyl)piperidin-4-ol” is 4-(3-methylphenyl)-4-piperidinol . The InChI Code is 1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methylphenyl)piperidin-4-ol” include a molecular weight of 191.27 .

Scientific Research Applications

Aromatase Inhibition for Cancer Therapy : A study by Hartmann and Batzl (1986) explored the synthesis and biological evaluation of compounds related to 4-(3-Methylphenyl)piperidin-4-ol for their potential as aromatase inhibitors, a crucial target in the treatment of hormone-dependent breast cancer. Their research found that certain derivatives exhibited significant inhibition of estrogen biosynthesis, outperforming standard treatments and showcasing potential for therapeutic application in breast cancer management Hartmann & Batzl, 1986.

Antimicrobial Activity : Kumar et al. (2008) reported the discovery of spiro-piperidin-4-ones, structurally related to 4-(3-Methylphenyl)piperidin-4-ol, which were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative showed promising in vitro and in vivo antimycobacterial activity, suggesting potential applications in tuberculosis treatment Kumar et al., 2008.

Neuroprotective Agents : Chenard et al. (1995) identified derivatives of 4-(3-Methylphenyl)piperidin-4-ol as potent NMDA antagonists through a structure-activity relationship study. These compounds showed promise as neuroprotective agents, potentially useful in treating neurodegenerative diseases by protecting neurons from glutamate toxicity Chenard et al., 1995.

Ion Exchange Membranes for Fuel Cells : Olsson et al. (2018) explored the synthesis and properties of poly(arylene piperidinium) hydroxide ion exchange membranes, incorporating piperidinium groups akin to those in 4-(3-Methylphenyl)piperidin-4-ol. These membranes demonstrated excellent alkaline stability and conductivity, indicating their potential use in alkaline fuel cells Olsson et al., 2018.

DNA Cleavage and Anti-Angiogenic Activity : Kambappa et al. (2017) synthesized and evaluated novel derivatives of 4-(3-Methylphenyl)piperidin-4-ol for their ability to cleave DNA and inhibit angiogenesis, processes critical in cancer development and progression. Some derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents Kambappa et al., 2017.

Safety And Hazards

The safety information and MSDS for “4-(3-Methylphenyl)piperidin-4-ol” can be found at the provided link .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-(3-methylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOHIWHCKUFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543375
Record name 4-(3-Methylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)piperidin-4-ol

CAS RN

71916-57-9
Record name 4-(3-Methylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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